Cas no 2228546-52-7 (5-(nitromethyl)isoquinoline)

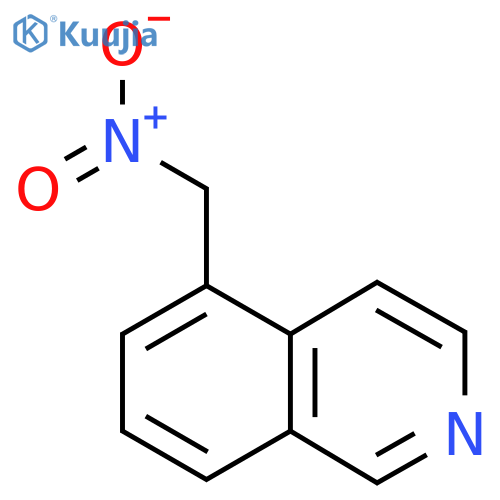

5-(nitromethyl)isoquinoline structure

商品名:5-(nitromethyl)isoquinoline

5-(nitromethyl)isoquinoline 化学的及び物理的性質

名前と識別子

-

- 5-(nitromethyl)isoquinoline

- 2228546-52-7

- EN300-1727002

-

- インチ: 1S/C10H8N2O2/c13-12(14)7-9-3-1-2-8-6-11-5-4-10(8)9/h1-6H,7H2

- InChIKey: JTSUYBGJYQAKNM-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](CC1=CC=CC2C=NC=CC1=2)=O

計算された属性

- せいみつぶんしりょう: 188.058577502g/mol

- どういたいしつりょう: 188.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 58.7Ų

5-(nitromethyl)isoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1727002-0.25g |

5-(nitromethyl)isoquinoline |

2228546-52-7 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1727002-1.0g |

5-(nitromethyl)isoquinoline |

2228546-52-7 | 1g |

$986.0 | 2023-06-04 | ||

| Enamine | EN300-1727002-0.05g |

5-(nitromethyl)isoquinoline |

2228546-52-7 | 0.05g |

$827.0 | 2023-09-20 | ||

| Enamine | EN300-1727002-2.5g |

5-(nitromethyl)isoquinoline |

2228546-52-7 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1727002-10g |

5-(nitromethyl)isoquinoline |

2228546-52-7 | 10g |

$4236.0 | 2023-09-20 | ||

| Enamine | EN300-1727002-5.0g |

5-(nitromethyl)isoquinoline |

2228546-52-7 | 5g |

$2858.0 | 2023-06-04 | ||

| Enamine | EN300-1727002-0.1g |

5-(nitromethyl)isoquinoline |

2228546-52-7 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1727002-10.0g |

5-(nitromethyl)isoquinoline |

2228546-52-7 | 10g |

$4236.0 | 2023-06-04 | ||

| Enamine | EN300-1727002-0.5g |

5-(nitromethyl)isoquinoline |

2228546-52-7 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1727002-1g |

5-(nitromethyl)isoquinoline |

2228546-52-7 | 1g |

$986.0 | 2023-09-20 |

5-(nitromethyl)isoquinoline 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

2228546-52-7 (5-(nitromethyl)isoquinoline) 関連製品

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量